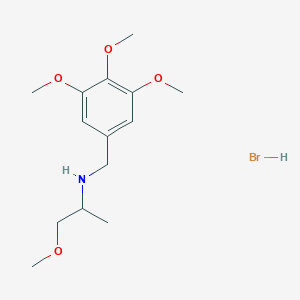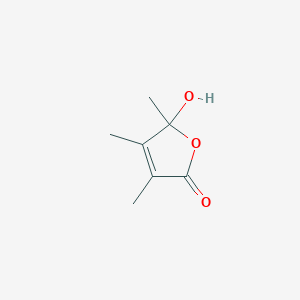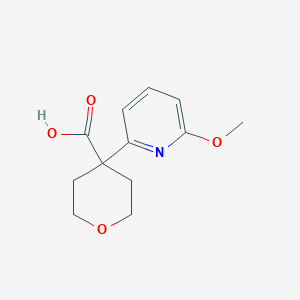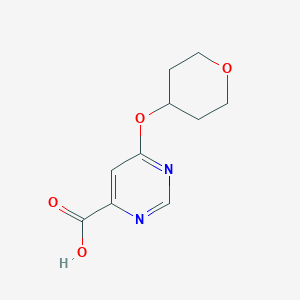
(2-Methoxy-1-methylethyl)(3,4,5-trimethoxybenzyl)amine hydrobromide
Übersicht
Beschreibung
“(2-Methoxy-1-methylethyl)(3,4,5-trimethoxybenzyl)amine hydrobromide” is a chemical compound with the CAS Number: 1609395-68-7 . It has a molecular weight of 350.25 . The IUPAC name for this compound is 1-methoxy-N-(3,4,5-trimethoxybenzyl)-2-propanamine hydrobromide .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H23NO4.BrH/c1-10(9-16-2)15-8-11-6-12(17-3)14(19-5)13(7-11)18-4;/h6-7,10,15H,8-9H2,1-5H3;1H . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . Unfortunately, other physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the current resources.Wissenschaftliche Forschungsanwendungen
Sure! Here is a comprehensive analysis of the scientific research applications of (2-Methoxy-1-methylethyl)(3,4,5-trimethoxybenzyl)amine hydrobromide, focusing on six unique fields:
Pharmacological Research
This compound is often studied for its potential pharmacological properties. Researchers investigate its effects on various biological systems, including its potential as an anti-inflammatory, analgesic, or antipyretic agent. Its structural similarity to other bioactive amines suggests it may interact with neurotransmitter systems, making it a candidate for neurological studies .
Cancer Research
Due to its unique chemical structure, this compound is explored for its potential anti-cancer properties. Studies focus on its ability to inhibit the growth of cancer cells or induce apoptosis (programmed cell death). Researchers are particularly interested in its effects on specific cancer cell lines and its potential to be developed into a chemotherapeutic agent .
Neuroprotective Studies
The compound’s potential neuroprotective effects are another area of interest. Researchers examine its ability to protect neurons from damage caused by oxidative stress or neurotoxins. This makes it a candidate for studies related to neurodegenerative diseases such as Alzheimer’s and Parkinson’s .
Synthetic Chemistry
In synthetic chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows chemists to explore new synthetic pathways and develop novel compounds with potential applications in various fields, including pharmaceuticals and materials science .
Analytical Chemistry
Analytical chemists use this compound as a reference standard or a reagent in various analytical techniques. Its well-defined chemical properties make it suitable for calibration and validation of analytical methods, ensuring accuracy and reliability in quantitative analyses .
Material Science
Researchers in material science explore the use of this compound in the development of new materials. Its chemical properties may contribute to the creation of polymers, coatings, or other materials with specific desired characteristics, such as enhanced durability or unique optical properties .
Eigenschaften
IUPAC Name |
1-methoxy-N-[(3,4,5-trimethoxyphenyl)methyl]propan-2-amine;hydrobromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4.BrH/c1-10(9-16-2)15-8-11-6-12(17-3)14(19-5)13(7-11)18-4;/h6-7,10,15H,8-9H2,1-5H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZNSBMWSRYREQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NCC1=CC(=C(C(=C1)OC)OC)OC.Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methoxy-1-methylethyl)(3,4,5-trimethoxybenzyl)amine hydrobromide | |
CAS RN |
1609395-68-7 | |
| Record name | Benzenemethanamine, 3,4,5-trimethoxy-N-(2-methoxy-1-methylethyl)-, hydrobromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1609395-68-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-(2-(2-Naphthyl)-2-oxoethyl)-3,5,7-triaza-1-azoniatricyclo(3.3.1.1[3,7])decane bromide](/img/structure/B3059909.png)

![7-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B3059916.png)
![Methanone, [5-methyl-3-(trifluoromethyl)-1H-pyrrol-2-yl]phenyl-](/img/structure/B3059917.png)


![tert-Butyl 8'-fluoro-2'-oxo-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-1-carboxylate](/img/structure/B3059921.png)
![2-[(Tetrahydro-2H-pyran-4-ylmethyl)amino]pyrimidine-5-carboxylic acid](/img/structure/B3059922.png)

![(3-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methanamine hydrochloride](/img/structure/B3059927.png)

![1-[2-(Trifluoromethyl)benzyl]-1H-imidazole-5-carboxylic acid](/img/structure/B3059929.png)
![6'-Fluoro-2',4'-dihydro-1'H-spiro[oxane-4,3'-quinoline]](/img/structure/B3059930.png)